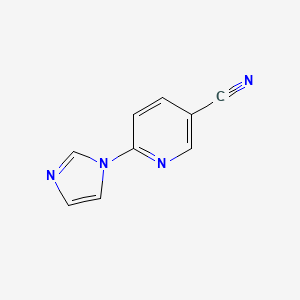

6-(1H-imidazol-1-yl)pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(1H-imidazol-1-yl)pyridine-3-carbonitrile” is a chemical compound . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature . For example, the Mizoroki–Heck reaction has been used in the synthesis of related compounds .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The direct functionalization of imidazole has been considered as one of the most efficient strategies for the construction of imidazole derivatives .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Chemical Synthesis and Structural Elucidation : Novel compounds such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been synthesized using derivatives similar to 6-(1H-imidazol-1-yl)pyridine-3-carbonitrile. These compounds were structurally elucidated using chemical and spectroscopic data, indicating their potential for further chemical and biological exploration (Khalifa, Al-Omar, & Ali, 2017).

Antioxidant and Antimicrobial Activities : Derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, showing significant potential. These studies also involved quantitative structure–activity relationships and molecular docking to investigate the compounds' interactions and activities (Bassyouni et al., 2012).

Applications in Medicinal Chemistry

Inotropic Activity and Cardiotonic Agents : Some derivatives have been evaluated for their positive inotropic activity, leading to the identification of potent and selective inhibitors with potential applications in treating cardiovascular conditions such as congestive heart failure (Yamanaka et al., 1991).

Fluorescent Probes for Ion Detection : Certain imidazo[1,2-a]pyridine derivatives have been shown to be efficient fluorescent probes for mercury ions, indicating their potential utility in environmental monitoring and analytical chemistry (Shao et al., 2011).

Enzyme Inhibition

- Cathepsin S Inhibition : Derivatives of 6-(1H-imidazol-1-yl)pyridine-3-carbonitrile have been identified as potent and selective cathepsin S inhibitors, highlighting their relevance in developing therapeutic agents for diseases where cathepsin S plays a critical role (Cai et al., 2010).

Development of Fluorescent Dyes

- Synthesis of Fluorescent Heterocyclic Systems : Novel fluorescent heterocyclic systems have been synthesized from imidazo[1,2-a]pyridine derivatives, showing interesting photophysical properties with potential applications in materials science and sensor development (Pordel et al., 2017).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . Therefore, the study and development of imidazole derivatives, including “6-(1H-imidazol-1-yl)pyridine-3-carbonitrile”, may continue to be an active area of research in the future.

Propriétés

IUPAC Name |

6-imidazol-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQLFEWGPFBJND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554713 |

Source

|

| Record name | 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-imidazol-1-yl)pyridine-3-carbonitrile | |

CAS RN |

923156-23-4 |

Source

|

| Record name | 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)